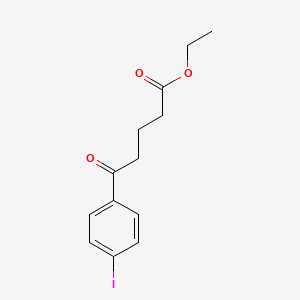

Ethyl 5-(4-iodophenyl)-5-oxovalerate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(4-iodophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVNEZTUGRPDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645717 | |

| Record name | Ethyl 5-(4-iodophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-42-9 | |

| Record name | Ethyl 4-iodo-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-iodophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Field of Halogenated Phenyl Ketoesters

Halogenated phenyl ketoesters represent a class of organic compounds characterized by a phenyl ring substituted with one or more halogen atoms and bearing a keto-ester functional group. Ethyl 5-(4-iodophenyl)-5-oxovalerate is a prime example, featuring an iodine atom at the para-position of the phenyl ring and an ethyl ester at the terminus of a five-carbon chain containing a ketone.

The presence of a halogen atom, in this case, iodine, on the aromatic ring significantly influences the electronic properties and reactivity of the molecule. This halogenation provides a reactive handle for a variety of synthetic transformations, particularly in the realm of cross-coupling reactions, which are fundamental to the construction of complex organic molecules. The specific nature of the halogen, the length of the keto-ester chain, and the substitution pattern on the phenyl ring all contribute to the unique chemical behavior of each member of this class.

Below is a table detailing the key structural features of this compound:

| Property | Value |

| CAS Number | 898777-42-9 |

| Molecular Formula | C13H15IO3 |

| Molecular Weight | 346.16 g/mol |

| Functional Groups | Phenyl, Iodine, Ketone, Ester |

Significance of Beta Ketoesters As Versatile Intermediates in Organic Synthesis

The β-ketoester moiety within Ethyl 5-(4-iodophenyl)-5-oxovalerate is a cornerstone of its synthetic utility. Beta-ketoesters are renowned in organic chemistry for their versatility as synthetic intermediates. bham.ac.ukresearchgate.net Their structure, which includes both a ketone and an ester group separated by a methylene (B1212753) group, imparts a unique reactivity profile.

The protons on the α-carbon (the carbon between the two carbonyl groups) are acidic, allowing for the facile formation of enolates. These enolates are potent nucleophiles that can participate in a wide array of carbon-carbon bond-forming reactions, such as alkylations, acylations, and aldol (B89426) condensations. This reactivity makes β-ketoesters invaluable precursors for the synthesis of a diverse range of more complex molecules, including pharmaceuticals and natural products. bham.ac.ukresearchgate.net Furthermore, the ester group can be hydrolyzed and the resulting β-ketoacid can be decarboxylated, providing a route to ketones.

Research Landscape of Iodinated Aromatic Compounds

Direct Synthesis Approaches

Direct synthesis approaches for this compound focus on constructing the molecule through key bond-forming reactions such as esterification, ketone formation via organometallic reagents, and electrophilic aromatic iodination.

Esterification Reactions for Carboxylic Acid Derivatives

A common and straightforward method for the synthesis of this compound is through the esterification of its corresponding carboxylic acid precursor, 5-(4-iodophenyl)-5-oxovaleric acid. This process typically involves a two-step sequence: a Friedel-Crafts acylation followed by an esterification reaction.

The initial step is the Friedel-Crafts acylation of iodobenzene with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms the keto-acid, 5-(4-iodophenyl)-5-oxovaleric acid. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or carbon disulfide.

Following the formation of the carboxylic acid, the esterification is carried out, most commonly through the Fischer esterification method. This involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is reversible and is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.

An alternative to Fischer esterification is to first convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-(4-iodophenyl)-5-oxovaleroyl chloride can then be reacted with ethanol to yield the desired ethyl ester with high efficiency.

| Step | Reactants | Reagents | Product |

| 1 | Iodobenzene, Glutaric anhydride | AlCl₃ | 5-(4-iodophenyl)-5-oxovaleric acid |

| 2 | 5-(4-iodophenyl)-5-oxovaleric acid, Ethanol | H₂SO₄ (catalyst) | This compound |

| Alternative Step 2a | 5-(4-iodophenyl)-5-oxovaleric acid | SOCl₂ or (COCl)₂ | 5-(4-iodophenyl)-5-oxovaleroyl chloride |

| Alternative Step 2b | 5-(4-iodophenyl)-5-oxovaleroyl chloride, Ethanol | Pyridine or Et₃N | This compound |

Ketone Formation via Grignard Reagents and Related Organometallic Chemistry

The formation of the ketone functional group in this compound can also be achieved using organometallic reagents, such as Grignard reagents. A plausible synthetic route involves the preparation of a Grignard reagent from 1,4-diiodobenzene (B128391) or 4-bromoiodobenzene to form 4-iodophenylmagnesium halide. This organometallic species can then act as a nucleophile.

This Grignard reagent is then reacted with a suitable electrophile containing the five-carbon ester chain. An appropriate electrophile would be a derivative of glutaric acid, such as ethyl 5-chloro-5-oxopentanoate (the ethyl ester acid chloride of glutaric acid). The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to avoid side reactions.

The reaction proceeds via nucleophilic acyl substitution, where the Grignard reagent attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the desired ketone. It is crucial to use the acid chloride derivative of the monoester of glutaric acid to prevent a double addition of the Grignard reagent that would occur with glutaric anhydride.

| Reactant 1 | Reactant 2 | Solvent | Product |

| 4-Iodophenylmagnesium bromide | Ethyl 5-chloro-5-oxopentanoate | Anhydrous THF or Diethyl ether | This compound |

Electrophilic Aromatic Iodination Strategies

Another direct approach to the synthesis of this compound is through the electrophilic aromatic iodination of its non-iodinated precursor, ethyl 5-oxo-5-phenylvalerate. This method is advantageous if the starting phenyl derivative is more readily available than iodinated precursors.

The reaction involves treating ethyl 5-oxo-5-phenylvalerate with an iodinating agent in the presence of an acid catalyst. The ester and ketone groups are deactivating towards electrophilic aromatic substitution; however, the reaction can be driven to completion under appropriate conditions. The para-position is generally favored for substitution due to steric hindrance at the ortho-positions.

A variety of iodinating reagents can be employed. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or a silver salt like silver sulfate (B86663) (Ag₂SO₄). The oxidizing agent generates the electrophilic iodine species (I⁺) in situ. Another effective system for iodination is the use of N-iodosuccinimide (NIS) in the presence of a strong acid catalyst like triflic acid (CF₃SO₃H).

| Starting Material | Iodinating Agent | Catalyst/Co-reagent | Solvent | Product |

| Ethyl 5-oxo-5-phenylvalerate | I₂ | AgNO₃ or Ag₂SO₄ | Acetic acid or Dichloromethane | This compound |

| Ethyl 5-oxo-5-phenylvalerate | N-Iodosuccinimide (NIS) | Triflic acid (CF₃SO₃H) | Acetonitrile or Dichloromethane | This compound |

Synthesis of Positional Isomers and Chain Length Analogues

The synthesis of positional isomers, such as the 2-iodo and 3-iodo derivatives, and analogues with different chain lengths can be achieved by modifying the starting materials in the synthetic routes described above.

Preparation of Ethyl 5-(2-iodophenyl)-5-oxovalerate

The synthesis of ethyl 5-(2-iodophenyl)-5-oxovalerate can be accomplished using a Friedel-Crafts acylation approach, similar to the synthesis of the 4-iodo isomer. The key difference lies in the starting materials. In this case, 2-iodobenzoyl chloride would be used as the acylating agent. echemi.comchembk.com

However, a more common and often higher-yielding approach for ortho-substituted ketones is to perform the Friedel-Crafts acylation with a suitable aromatic precursor and then introduce the iodine substituent. An alternative strategy involves the use of a directed ortho-metalation approach on a protected aniline (B41778) derivative, followed by acylation and subsequent conversion of the amino group to an iodide via a Sandmeyer reaction.

A more direct, albeit potentially lower-yielding, method would involve the Friedel-Crafts acylation of a suitable substrate with a pre-functionalized five-carbon chain. For instance, the reaction of iodobenzene with ethyl 5-chloro-5-oxopentanoate in the presence of a Lewis acid could potentially yield a mixture of isomers, from which the 2-iodo isomer could be isolated.

A plausible and effective route is the reaction of 2-iodobenzoyl chloride with a suitable organometallic reagent containing the five-carbon ester chain. researchgate.net For example, a zinc- or copper-based organometallic reagent derived from ethyl 5-halovalerate could be coupled with 2-iodobenzoyl chloride in the presence of a palladium catalyst.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 2-Iodobenzoyl chloride | Organozinc reagent of ethyl 5-bromovalerate | Pd(PPh₃)₄ | THF | Ethyl 5-(2-iodophenyl)-5-oxovalerate |

| 2-Iodoaniline | 1. NaNO₂, HCl2. KI | - | Water, Diethyl ether | (Sandmeyer reaction to form 2-iodobenzene diazonium salt, followed by other steps) |

Synthesis of Ethyl 5-(3-iodophenyl)-5-oxovalerate

The synthesis of ethyl 5-(3-iodophenyl)-5-oxovalerate can also be achieved through several established synthetic routes, with the Friedel-Crafts acylation being a prominent method. ontosight.ai

One of the most direct methods involves the Friedel-Crafts acylation of iodobenzene with ethyl 5-chloro-5-oxopentanoate. This reaction, catalyzed by a Lewis acid like aluminum chloride, would likely produce a mixture of the 2-, 3-, and 4-iodo isomers, with the para-isomer generally being the major product. The meta-isomer, ethyl 5-(3-iodophenyl)-5-oxovalerate, would need to be separated from this mixture, typically by chromatography.

A more regioselective approach would be to start with 3-iodobenzoic acid. This can be converted to 3-iodobenzoyl chloride using thionyl chloride or oxalyl chloride. ontosight.ai The resulting acid chloride can then be used in a Friedel-Crafts reaction with a suitable substrate or coupled with an organometallic reagent as described for the 2-iodo isomer to introduce the five-carbon ester chain.

Alternatively, a Sandmeyer reaction starting from 3-amino-acetophenone can be employed. The amino group can be diazotized and subsequently replaced with iodine. The resulting 3-iodoacetophenone can then be elaborated to introduce the rest of the carbon chain through various methods, such as alkylation of its enolate followed by oxidation and esterification, or through a multi-step sequence involving a Wittig reaction or a Claisen condensation.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Iodobenzoyl chloride | Ethyl 5-chloro-5-oxopentanoate | AlCl₃ | Ethyl 5-(3-iodophenyl)-5-oxovalerate (as part of an isomeric mixture) |

| 3-Iodobenzoic acid | SOCl₂ | - | 3-Iodobenzoyl chloride |

| 3-Iodobenzoyl chloride | (EtO₂C(CH₂)₃)₂CuLi | - | Ethyl 5-(3-iodophenyl)-5-oxovalerate |

Catalytic Synthetic Routes

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of this compound and its analogues benefits significantly from various catalytic systems, including transition-metal and iodine-based catalysts.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of aryl ketones. ccspublishing.org.cnresearchgate.neteie.gr

The Sonogashira-Hagihara reaction , a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a prominent method for synthesizing alkynyl ketones, which can be precursors to other functionalized ketones. mdpi.comlibretexts.orgfrontiersin.org This reaction has been extended to the use of acyl chlorides, which react with terminal alkynes to produce ynones. frontiersin.org The carbonylative Sonogashira coupling is another variation that introduces a carbonyl group during the reaction. mdpi.comnih.gov

The Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide, is a versatile method for synthesizing aryl ketones. mdpi.comnih.govnih.gov This reaction can be adapted to use acyl chlorides as electrophiles, coupling with boronic acids to yield aryl ketones. mdpi.com Palladium catalysts are commonly employed, and the reaction conditions can be tailored to be anhydrous to favor the ketone product. nih.gov Recent advancements have even demonstrated the use of simple ketones as electrophiles in Suzuki-Miyaura couplings through the activation of unstrained carbon-carbon bonds. nih.gov

The Mizoroki-Heck reaction , the palladium-catalyzed reaction of an unsaturated halide with an alkene, provides another route to substituted alkenes that can be further transformed into ketones. acs.orgwikipedia.orgorganic-chemistry.org While traditionally used for C-C bond formation with alkenes, variations of the Heck reaction have been developed for the synthesis of aryl ketones. organic-chemistry.orgresearchgate.net For instance, the Heck-type arylation of N-acyl-N-vinylamines can produce aryl methyl ketones after hydrolysis. organic-chemistry.org More recently, a ligand-promoted Mizoroki-Heck reaction of unstrained aryl ketones has been developed, allowing for C-C bond olefination. acs.org

Table 1: Overview of Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl Ketone Synthesis

| Reaction Name | Catalysts | Coupling Partners | Key Features |

| Sonogashira-Hagihara | Palladium, Copper | Terminal Alkynes + Aryl/Vinyl Halides or Acyl Chlorides | Forms alkynyl ketones (ynones). mdpi.comfrontiersin.org |

| Suzuki-Miyaura | Palladium | Organoboron Compounds + Organohalides or Acyl Chlorides | Versatile for C-C bond formation to produce aryl ketones. mdpi.comnih.gov |

| Mizoroki-Heck | Palladium | Unsaturated Halides + Alkenes | Can be adapted for the synthesis of aryl ketones through various strategies. acs.orgorganic-chemistry.org |

Hypervalent Iodine Reagent-Mediated Transformations in Synthesis

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign reagents in organic synthesis. acs.orgslideshare.netwalshmedicalmedia.com They are particularly useful in oxidative transformations and can mediate the synthesis of various functional groups, including those found in ketones. These reagents are known for their low toxicity and ease of handling. organic-chemistry.org

Compounds of hypervalent iodine can be used for the oxidation of alcohols to aldehydes and ketones. acsgcipr.orgnumberanalytics.com Reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are widely used for this purpose due to their high chemoselectivity and mild reaction conditions. acsgcipr.org

In the context of forming α-functionalized carbonyl compounds, hypervalent iodine(III) compounds can react with enolizable carbonyl compounds to form an iodine(III) enolate intermediate. This intermediate can then undergo nucleophilic substitution to introduce a functional group at the α-position. wikipedia.org For example, α-oxytosylation of ketones can be achieved using hypervalent iodine reagents, yielding α-tosyloxycarbonyl compounds that are stable and useful synthetic intermediates. wikipedia.org Furthermore, hypervalent iodine reagents can facilitate cross-coupling reactions, such as the Suzuki-Miyaura coupling, by promoting the reaction between an aryl iodide and a boronic acid. numberanalytics.com

Molecular iodine itself can act as a catalyst in a variety of organic transformations, offering a more sustainable alternative to some metal-based catalysts. google.comresearchgate.netrsc.org Iodine's utility stems from its mild Lewis acidic character and its ability to act as an oxidizing agent. rsc.org

Iodine-catalyzed reactions are employed in various synthetic procedures, including esterification, cycloaddition, and the synthesis of heterocyclic compounds. researchgate.netscispace.com For instance, iodine can catalyze the synthesis of 1,5-benzodiazepine derivatives from phenyldiamines and ketones under mild conditions. researchgate.netscispace.com In the context of ketone synthesis, iodine can be used in catalytic amounts for the α-tosyloxylation of ketones. organic-chemistry.org This involves the in-situ generation of a hypervalent iodine species that acts as the active oxidant. organic-chemistry.org The development of iodine-catalyzed oxidative C-N coupling reactions has also been reported. researchgate.net

Scalable and Sustainable Synthesis Approaches for Related Indole (B1671886) Cores

The principles of scalable and sustainable synthesis are of increasing importance in modern organic chemistry. For related heterocyclic structures like indoles, which share some synthetic precursors with aryl ketones, green and efficient methodologies are being actively developed.

One innovative approach to indole synthesis involves a two-step reaction from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. researchgate.netrsc.orgrsc.org This method proceeds through an Ugi multicomponent reaction followed by an acid-induced cyclization. rsc.orgrsc.org A key advantage of this process is that it operates under mild and benign conditions, using ethanol as a solvent and avoiding the need for a metal catalyst. rsc.orgrsc.org This approach has been shown to be scalable, with successful syntheses performed on a gram scale. researchgate.netrsc.org

Another strategy for the scalable synthesis of substituted indoles is the modified Leimgruber-Batcho indole synthesis, which has been successfully applied to the multi-kilogram production of compounds like 5-fluoro-6-chloro indole. tsijournals.com The functionalization of the indole core can also be achieved through transition-metal catalysis, such as Rh-catalyzed C-H activation, to create fused polycyclic structures. nih.gov These methods highlight the ongoing efforts to develop environmentally friendly and efficient routes to complex organic molecules.

Reactivity of the Ester Functional Group

The ethyl ester group is a key site for nucleophilic acyl substitution reactions.

Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the ester undergoes hydrolysis to form 5-(4-iodophenyl)-5-oxovaleric acid and ethanol. The reaction is reversible and proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Using a base, such as sodium hydroxide (B78521) (NaOH), results in an irreversible reaction that produces the sodium salt of the carboxylic acid (sodium 5-(4-iodophenyl)-5-oxovalerate) and ethanol. This process is known as saponification. Subsequent acidification of the salt is required to isolate the free carboxylic acid.

| Reaction Type | Reagents | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 5-(4-iodophenyl)-5-oxovaleric acid, Ethanol |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH, H₂O 2. H₃O⁺ | 5-(4-iodophenyl)-5-oxovaleric acid, Ethanol |

Transesterification involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reacting it with a different alcohol (R'-OH) will substitute the ethyl group with the new alkyl group (R'), forming a new ester and releasing ethanol. The reaction is an equilibrium process, and driving it to completion often requires using the new alcohol as the solvent or removing the ethanol as it forms.

| Catalyst Type | Reactant | General Products | Example (Methanol) |

|---|---|---|---|

| Acid (e.g., H₂SO₄) | R'-OH | Mthis compound, Ethanol | Mthis compound, Ethanol |

| Base (e.g., NaOR') | R'-OH | Mthis compound, Ethanol | Mthis compound, Ethanol |

Reactivity of the Ketone Functional Group

The ketone's carbonyl group is susceptible to nucleophilic addition and reactions at the adjacent α-carbons.

The presence of α-hydrogens (protons on the carbons adjacent to the carbonyl groups) makes this compound a substrate for base-catalyzed condensation reactions.

Aldol (B89426) Condensation: The molecule has acidic protons on the carbon adjacent to the ketone (C4). In the presence of a base, an enolate can be formed at this position, which can then act as a nucleophile. While an intramolecular Aldol reaction is unlikely due to ring strain, it could react with another aldehyde or ketone in a mixed Aldol condensation.

Claisen Condensation: This reaction occurs between two ester molecules. libretexts.org The α-protons on the carbon adjacent to the ester carbonyl are also acidic. Treatment with a strong base, like sodium ethoxide, can generate an ester enolate. libretexts.org This enolate can then attack the ketone carbonyl of another molecule in an intramolecular fashion or another ester in an intermolecular reaction, leading to the formation of a β-dicarbonyl compound. libretexts.org A Dieckmann condensation (intramolecular Claisen) is a possibility if a suitable dicarbonyl precursor is formed.

The ketone functional group can be readily reduced to a secondary alcohol.

Hydride Reductions: Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to an alcohol. NaBH₄ is a milder reagent and would selectively reduce the ketone to 5-(4-iodophenyl)-5-hydroxyvalerate without affecting the ester group. LiAlH₄ is a much stronger reducing agent and would reduce both the ketone and the ester group, yielding 5-(4-iodophenyl)hexane-1,5-diol.

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni). Under typical conditions, catalytic hydrogenation can reduce the ketone to an alcohol. It can also potentially lead to the reduction of the aromatic ring or cleavage of the carbon-iodine bond under more forcing conditions.

| Method | Reagent(s) | Product | Notes |

|---|---|---|---|

| Selective Ketone Reduction | NaBH₄, CH₃OH/EtOH | Ethyl 5-(4-iodophenyl)-5-hydroxyvalerate | Ester group remains intact. |

| Full Reduction | 1. LiAlH₄, Et₂O/THF 2. H₃O⁺ | 5-(4-iodophenyl)hexane-1,5-diol | Both ketone and ester are reduced. |

| Catalytic Hydrogenation | H₂, Pd/C | Ethyl 5-(4-iodophenyl)-5-hydroxyvalerate | Can be selective for the ketone. |

The Baeyer-Villiger oxidation converts a ketone into an ester through treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgwikipedia.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. organic-chemistry.org

The regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl. The group that is better able to stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl.

In this compound, the groups attached to the ketone carbonyl are a 4-iodophenyl group and a primary alkyl chain (-CH₂CH₂CH₂COOEt). The phenyl group has a significantly higher migratory aptitude than the primary alkyl group. Therefore, the oxygen atom is expected to insert between the carbonyl carbon and the 4-iodophenyl ring, yielding an ester of a phenol.

| Reagent | Predicted Major Product | Rationale |

|---|---|---|

| m-CPBA | 4-Iodophenyl 5-ethoxycarbonylpentanoate | The 4-iodophenyl group has a higher migratory aptitude than the primary alkyl chain. |

Reactivity of the Aromatic Iodide Moiety

The carbon-iodine bond in the 4-iodophenyl group is the weakest among the carbon-halogen bonds, making it a prime site for various substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like the iodophenyl group of this compound is generally challenging. libretexts.orgnih.gov These reactions typically require strong activation by electron-withdrawing groups in the ortho and/or para positions to the leaving group. libretexts.org The 5-oxovalerate chain, while containing a carbonyl group, does not provide sufficient activation for facile SNAr reactions under standard conditions.

However, under forcing conditions, such as high temperatures and the use of very strong nucleophiles, substitution of the iodide may be possible. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Potential Product |

| Sodium methoxide (B1231860) (NaOMe) | Ethyl 5-(4-methoxyphenyl)-5-oxovalerate |

| Sodium cyanide (NaCN) | Ethyl 5-(4-cyanophenyl)-5-oxovalerate |

| Ammonia (NH₃) | Ethyl 5-(4-aminophenyl)-5-oxovalerate |

Note: These are hypothetical reactions and would likely require harsh conditions.

The aryl iodide moiety is an excellent substrate for transition metal-catalyzed cross-coupling reactions.

Ullmann Coupling: The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, can also be adapted for the formation of C-N, C-O, and C-S bonds. organic-chemistry.orgnih.gov In the context of this compound, it could be coupled with various nucleophiles in the presence of a copper catalyst, often at elevated temperatures. nih.gov Modern Ullmann-type reactions can be performed under milder conditions with the use of appropriate ligands. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of carbon-nitrogen bonds. wikipedia.orgbeilstein-journals.orgrsc.org The aryl iodide of this compound is an ideal electrophile for this transformation, reacting with a wide range of primary and secondary amines in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgrug.nl This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

Table 2: Representative Aryl Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Potential Product |

| Ullmann Coupling | Phenol | CuI / Ligand | Ethyl 5-(4-phenoxyphenyl)-5-oxovalerate |

| Buchwald-Hartwig Amination | Aniline | Pd(OAc)₂ / XPhos | Ethyl 5-(4-(phenylamino)phenyl)-5-oxovalerate |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / BINAP | Ethyl 5-(4-morpholinophenyl)-5-oxovalerate |

The carbon-iodine bond can readily undergo halogen-metal exchange, typically with organolithium reagents such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. ias.ac.inharvard.eduprinceton.edu This reaction is generally very fast and efficient for aryl iodides. harvard.edu The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles. This two-step sequence allows for the introduction of a wide range of functional groups at the 4-position of the phenyl ring.

Table 3: Halogen-Metal Exchange and Subsequent Reactions

| Electrophile | Reagent for Exchange | Subsequent Reagent | Potential Product |

| Carbon dioxide | n-BuLi | CO₂, then H₃O⁺ | 4-(5-ethoxy-1,5-dioxopentan-2-yl)benzoic acid |

| Formaldehyde | t-BuLi | HCHO, then H₃O⁺ | Ethyl 5-(4-(hydroxymethyl)phenyl)-5-oxovalerate |

| Acetone | n-BuLi | (CH₃)₂CO, then H₃O⁺ | Ethyl 5-(4-(2-hydroxypropan-2-yl)phenyl)-5-oxovalerate |

Intramolecular Cyclization Reactions

The β-ketoester functionality in this compound provides the opportunity for intramolecular cyclization reactions. While no specific intramolecular cyclizations of this exact molecule are prominently documented, analogous structures undergo cyclization under various conditions. For instance, treatment with a strong acid could promote an intramolecular Friedel-Crafts acylation onto the aromatic ring, leading to a tetralone derivative. However, the presence of the iodine atom might influence the regioselectivity of such a reaction.

Alternatively, the enolate of the β-ketoester could potentially undergo an intramolecular reaction if a suitable electrophilic site were present on a side chain. While the provided structure does not have such a feature, derivatives could be designed to undergo such cyclizations. researchgate.netresearchgate.net

Decarboxylation Pathways

β-Ketoesters are well-known to undergo decarboxylation upon hydrolysis of the ester to the corresponding carboxylic acid, followed by heating. fiveable.me This process, often referred to as "ketonic decarboxylation," proceeds through a cyclic transition state. In the case of this compound, saponification with a base like sodium hydroxide would yield the sodium salt of the β-keto acid. Subsequent acidification and heating would lead to the loss of carbon dioxide and the formation of 4-(4-iodophenyl)butan-2-one.

General Reaction Patterns of Beta-Ketoesters in Organic Transformations

The β-ketoester moiety is a versatile functional group in organic synthesis. fiveable.meorganic-chemistry.org The methylene (B1212753) group flanked by two carbonyl groups is acidic and can be readily deprotonated by a base to form a stabilized enolate. fiveable.me This enolate is a strong nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate can be alkylated with alkyl halides.

Acylation: The enolate can be acylated with acyl chlorides or anhydrides.

Claisen Condensation: It can participate in Claisen or Dieckmann condensations. organic-chemistry.orglibretexts.org

Michael Addition: The enolate can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds. nih.gov

These reactions allow for the elaboration of the carbon skeleton of this compound, leading to a wide range of more complex structures.

Mechanistic Investigations of Reactions Involving Ethyl 5 4 Iodophenyl 5 Oxovalerate

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of ethyl 5-(4-iodophenyl)-5-oxovalerate are largely dictated by the interplay of its functional groups: the ketone, the ester, and the aryl iodide. One of the primary transformations for γ-aryl-γ-oxoesters is intramolecular cyclization to form tetralone derivatives. Mechanistic studies on similar δ-aryl-β-dicarbonyl compounds suggest that these cyclizations can proceed through radical pathways, particularly when initiated by oxidizing agents like ceric ammonium nitrate (CAN). nih.gov

The proposed mechanism involves the initial oxidation of the enol tautomer of the β-dicarbonyl system to generate a radical cation. nih.gov Subsequent deprotonation yields a radical intermediate which can then undergo intramolecular addition to the aryl ring. nih.gov This cyclization is often regioselective, with the position of attack on the aromatic ring being influenced by the electronic nature of its substituents. nih.gov A second oxidation step followed by rearomatization through deprotonation affords the final tetralone product. nih.gov

In the context of this compound, a similar pathway could be envisioned, potentially leading to the formation of a functionalized tetralone. The presence of the iodine atom could also open up pathways involving organometallic intermediates, for instance, through oxidative addition to a low-valent metal catalyst.

Table 1: Plausible Intermediates in the Transformation of this compound

| Intermediate | Description | Potential Reaction Pathway |

| Enolate | Formed by deprotonation of the α-carbon to the ketone. | Intramolecular cyclization, Aldol-type reactions. |

| Radical Cation | Generated by single electron transfer from the enol. | Radical cyclization. |

| Aryl Radical | Formed by homolytic cleavage of the carbon-iodine bond. | Radical cyclization, intermolecular coupling. |

| Organometallic Species | Formed by oxidative addition of a metal to the C-I bond. | Cross-coupling reactions. |

Role of Enolate Chemistry in Transformations

Enolate chemistry is fundamental to the reactivity of this compound. The protons on the carbon atom alpha to the ketone are acidic and can be removed by a suitable base to form an enolate. wikipedia.orgmasterorganicchemistry.comyoutube.com This enolate is a key nucleophilic intermediate in various transformations.

The formation of the enolate is a reversible process, and its regioselectivity (in cases of unsymmetrical ketones) can be controlled by the choice of base, solvent, and temperature. wikipedia.org For this compound, enolization can occur at the C4 position. The resulting enolate can then participate in intramolecular reactions. A classic example is the intramolecular aldol (B89426) condensation, which, in this case, would be an intramolecular acylation (Dieckmann-type condensation is more relevant to diesters, but the principle of intramolecular enolate attack is similar) to form a cyclic product. The equilibrium between the starting material, the enolate, and the cyclized product will depend on the stability of the formed ring system.

Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. nih.gov Reactions with hard electrophiles tend to occur at the oxygen, while reactions with soft electrophiles favor the carbon atom. In the context of intramolecular cyclization, the aryl ring, activated for nucleophilic attack, would react with the carbon of the enolate.

Studies on Radical Intermediates and Single Electron Transfer Processes

The presence of a 4-iodophenyl group in this compound makes it a candidate for reactions involving radical intermediates, often initiated by single electron transfer (SET) processes. rsc.orgorganic-chemistry.org Aryl iodides are known to undergo SET reduction to form an aryl radical and an iodide anion. researchgate.net This can be achieved photochemically or through the use of chemical reductants.

Mechanistic studies on the intramolecular cyclization of similar β-oxoesters have proposed radical chain mechanisms. uol.de For instance, the oxidation of a related compound can lead to the formation of an α-radical which then cyclizes. uol.de In the case of this compound, a radical could be generated at the carbon alpha to the carbonyl group, which could then add to the aromatic ring.

Alternatively, a SET process could lead to the formation of an aryl radical from the iodophenyl moiety. rsc.orgorganic-chemistry.org This highly reactive intermediate could then undergo intramolecular cyclization by abstracting a hydrogen atom from the aliphatic chain, leading to a diradical species that subsequently collapses to a cyclic product. The feasibility of such a pathway would depend on the bond dissociation energies of the relevant C-H bonds and the stability of the resulting radical intermediates. Photochemical excitation of the ketone can also lead to radical intermediates through Norrish type I or type II reactions. scribd.comresearchgate.net

Table 2: Potential Radical Reactions Involving this compound

| Reaction Type | Initiator | Key Intermediate | Potential Product |

| Intramolecular Radical Cyclization | Oxidizing Agent (e.g., CAN) | α-carbonyl radical | Tetralone derivative |

| Photochemical Cyclization | UV light | Aryl radical, Biradical | Cyclic ketone |

| Reductive Cyclization | Reducing Agent (e.g., SmI2) | Aryl radical | Dihydro-naphthalene derivative |

Kinetic Analysis of Reaction Rates

For radical reactions initiated by SET, the rate of the electron transfer step can be influenced by the reduction potential of the aryl iodide and the nature of the electron donor. acs.org Kinetic studies on related systems have shown that the rate of intramolecular cyclization of radical intermediates is often very fast, competing with intermolecular reactions.

In the case of metal-catalyzed cross-coupling reactions involving the C-I bond, the rate-limiting step is often the oxidative addition of the aryl iodide to the metal center. The rate of this step is influenced by the nature of the metal, the ligands, and the electronic properties of the aryl iodide.

Stereochemical Aspects of Transformations

The stereochemistry of reactions involving this compound becomes important if a chiral center is introduced during a transformation. For instance, in an intramolecular cyclization leading to a tetralone, if a new stereocenter is formed, the stereochemical outcome (i.e., the ratio of enantiomers or diastereomers) will be determined by the mechanism of the reaction.

If the cyclization proceeds through a planar enolate intermediate, and no chiral auxiliaries or catalysts are used, a racemic mixture of products would be expected. However, the use of chiral bases or catalysts can induce stereoselectivity.

In radical cyclizations, the stereochemical outcome is often determined by the conformation of the transition state leading to the cyclized radical. The principle of minimizing steric interactions in the transition state often dictates the preferred stereochemistry of the product. For example, in the cyclization of acyclic radicals, the formation of a five- or six-membered ring generally proceeds through a chair-like transition state, with substituents preferring to occupy pseudo-equatorial positions.

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Organic Molecules

Ethyl 5-(4-iodophenyl)-5-oxovalerate serves as a foundational component for the synthesis of more intricate molecules. Its chemical structure contains three distinct reactive centers that can be addressed selectively or in tandem to build molecular complexity.

The Ketone Group: The carbonyl group can participate in a variety of classic carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions. This allows for the extension of the carbon skeleton and the introduction of new functional groups.

The Ethyl Ester Group: This functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. This versatility is crucial for linking the molecule to other fragments or for tuning the final properties of the target molecule.

The 4-Iodophenyl Group: The carbon-iodine bond is a key feature, making the aromatic ring highly susceptible to palladium-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon or carbon-heteroatom bonds, linking the phenyl ring to various other molecular fragments. Reactions such as Suzuki, Heck, and Sonogashira coupling are readily employed to attach new aryl, vinyl, or alkynyl groups.

The combination of these features allows chemists to use this compound in multi-step synthetic sequences to assemble complex natural products, pharmaceutical intermediates, and other sophisticated organic targets.

Precursor in the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in medicinal chemistry and materials science. The γ-ketoester moiety of this compound is an ideal precursor for constructing a variety of five- and six-membered heterocyclic rings.

The general strategy involves the condensation of the ketone and ester functionalities with a binucleophilic reagent. For example:

Pyridazines: Reaction with hydrazine (B178648) (H₂NNH₂) can lead to the formation of dihydropyridazinone rings, which can be further modified.

Pyrazoles and Isoxazoles: The dicarbonyl-like nature of the keto-ester allows for reactions with reagents like hydroxylamine (B1172632) or substituted hydrazines to form various five-membered heterocycles. organic-chemistry.orgyoutube.com

Pyrimidines: Condensation with urea (B33335) or thiourea, often in a multicomponent reaction like the Biginelli reaction, can yield dihydropyrimidine (B8664642) derivatives. While a direct analogue, ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, is synthesized from a related bromo-analogue, the principle demonstrates the utility of the phenyl-keto structure in forming complex heterocycles like thiazolopyrimidines. wikipedia.org

Benzofurans: The iodophenyl group itself can be used in intramolecular cyclization reactions, such as a Heck reaction, to form fused ring systems like benzofurans. rsc.orgacs.org

The ability to generate such a diverse range of heterocyclic cores makes this compound a valuable starting material for creating libraries of compounds for drug discovery and materials research. organic-chemistry.orgfrontiersin.orgacs.org

Development of Functionalized Materials and Polymers Incorporating Iodinated Aromatic Systems

The 4-iodophenyl group is a critical functional handle for the synthesis of advanced materials and polymers. Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions, which are fundamental tools in polymer chemistry. wikipedia.orgchinesechemsoc.org

Conjugated Polymers: Through reactions like Sonogashira or Suzuki coupling, this compound can be polymerized with di-alkynes or di-boronic acids, respectively. This leads to the formation of conjugated polymers, such as poly(phenyleneethynylene)s (PPEs), which are investigated for their electronic and optical properties in applications like organic light-emitting diodes (OLEDs) and sensors. libretexts.org

Cross-linked Materials and Nanoparticles: The molecule can be used as a cross-linking agent. For instance, reacting it with a pre-formed polymer containing terminal alkyne groups via Sonogashira coupling can create cross-linked polymer networks or single-chain nanoparticles with defined architectures. unh.edu

Functionalized Porous Polymers: The iodinated aromatic moiety can be incorporated into the structure of hypercrosslinked polymers (HCPs). These materials are known for their high surface area and porosity. The iodine atom can serve as a site for post-synthetic modification or can itself impart catalytic activity to the polymer. rsc.org

The presence of the ketone and ester groups offers further opportunities to modify the properties of the resulting polymer, for example, by altering solubility or providing sites for attaching other functional units.

| Coupling Reaction | Reactant Partner | Resulting Linkage | Potential Application |

| Suzuki Coupling | Arylboronic Acid | Biaryl | Conjugated Polymers, Functional Materials organic-chemistry.orgresearchgate.netresearchgate.net |

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkyne | Conjugated Polymers (PPEs), Nanoparticles organic-chemistry.orglibretexts.orgunh.edu |

| Heck Coupling | Alkene | Aryl-Alkene | Polymer Synthesis, Complex Molecules |

| Buchwald-Hartwig | Amine/Amide | Aryl-Nitrogen | Functional Materials, Medicinal Chemistry Targets |

Chemical Intermediates for Radiopharmaceutical Precursors, particularly for Positron Emission Tomography (PET) Imaging

The development of molecular imaging agents for techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) is a major area of modern medical research. chinesechemsoc.org The 4-iodophenyl group in this compound makes it an excellent precursor for radiopharmaceuticals.

The stable iodine-127 atom can be readily exchanged for a radioactive isotope of iodine, such as iodine-123 (for SPECT), iodine-124 (for PET), or iodine-131 (B157037) (for radiotherapy and imaging). This radioiodination can be achieved through various methods, often involving an organometallic intermediate. For example, a derivative of the title compound has been successfully radiolabeled to produce [¹³¹I/¹²³I]-2-[5-(4-iodophenyl)pentyl]oxirane-2-carboxylic acid ethyl ester. libretexts.org

The rest of the molecule acts as a scaffold that can be designed to target specific biological entities, such as receptors or enzymes. The ability to easily introduce a radioisotope into a complex organic framework is crucial for the development of new diagnostic and therapeutic agents. The use of iodinated aromatic compounds is a well-established strategy in the synthesis of tracers for imaging targets like the adenosine (B11128) A2A receptor. rsc.org

Role in the Synthetic Routes for Medicinal Chemistry Targets (excluding biological activity/clinical data)

In medicinal chemistry, the goal is to synthesize and optimize molecules to interact with biological targets. This compound provides a versatile platform for creating analogues and building libraries of compounds for screening. researchgate.net

The synthetic utility of this compound in a medicinal chemistry context lies in its capacity for systematic modification at its three key functional groups:

Modification via the Iodide: The C-I bond allows for the exploration of a wide range of substituents on the aromatic ring through palladium-catalyzed cross-coupling reactions. This is fundamental for structure-activity relationship (SAR) studies, where chemists systematically vary parts of a molecule to improve its properties.

Derivatization of the Ketone: The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used to form heterocyclic rings as described previously. Each modification produces a new scaffold with different three-dimensional shape and properties. organic-chemistry.org

Transformation of the Ester: The ester can be converted to a library of amides by reacting it with various amines, or to a carboxylic acid. These changes can significantly alter the polarity, solubility, and hydrogen-bonding capabilities of the final molecule.

This modular approach, where different parts of the molecule can be independently and reliably altered, is highly valuable in the iterative process of drug design and development.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. In the structure of Ethyl 5-(4-iodophenyl)-5-oxovalerate, distinct signals are expected for the aromatic protons of the 4-iodophenyl ring, the aliphatic protons of the valerate (B167501) chain, and the protons of the ethyl ester group.

The aromatic region of the spectrum is anticipated to show two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing acyl group would appear further downfield compared to the protons ortho to the iodine atom. The aliphatic chain would present as a series of multiplets, with chemical shifts and splitting patterns dictated by their proximity to the carbonyl groups. The ethyl ester group would be identifiable by a characteristic quartet and triplet pattern.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H (ortho to C=O) | 7.85 | Doublet (d) | 2H | ~8.5 |

| Ar-H (ortho to I) | 7.70 | Doublet (d) | 2H | ~8.5 |

| O-CH₂ -CH₃ | 4.10 | Quartet (q) | 2H | ~7.1 |

| C(=O)-CH₂ - | 3.05 | Triplet (t) | 2H | ~7.2 |

| -CH₂ -C(=O)O | 2.40 | Triplet (t) | 2H | ~7.2 |

| -CH₂-CH₂ -CH₂- | 2.00 | Quintet (quin) | 2H | ~7.2 |

| O-CH₂-CH₃ | 1.20 | Triplet (t) | 3H | ~7.1 |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, providing a count of the non-equivalent carbons. The chemical shift of each signal indicates the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its electronic environment.

For this compound, distinct signals are expected for the two carbonyl carbons (ketone and ester), the carbons of the aromatic ring (including the iodine- and acyl-substituted carbons), the aliphatic carbons of the valerate chain, and the carbons of the ethyl group. The ketone carbonyl is typically found further downfield than the ester carbonyl.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O (Ketone) | 198.0 |

| C =O (Ester) | 173.0 |

| Ar-C (ipso to C=O) | 136.5 |

| Ar-C H (ortho to I) | 138.0 |

| Ar-C H (ortho to C=O) | 129.5 |

| Ar-C (ipso to I) | 101.5 |

| O-C H₂-CH₃ | 60.5 |

| C H₂ (adjacent to ketone C=O) | 37.5 |

| C H₂ (adjacent to ester C=O) | 33.0 |

| -CH₂-C H₂-CH₂- | 20.0 |

| O-CH₂-C H₃ | 14.0 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, a COSY spectrum would show cross-peaks connecting the adjacent methylene (B1212753) groups in the valerate chain (-CH₂-CH₂-CH₂-), as well as the ethyl group's methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, showing one-bond C-H correlations. princeton.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.05 ppm would show a cross-peak to the carbon signal at ~37.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. princeton.edu This is critical for connecting different fragments of the molecule. Key correlations would include the ketone carbonyl carbon (~198.0 ppm) showing cross-peaks to the adjacent methylene protons (~3.05 ppm) and the ortho-aromatic protons (~7.85 ppm). The ester carbonyl carbon (~173.0 ppm) would correlate with the protons of its adjacent methylene group (~2.40 ppm) and the ester's methylene protons (~4.10 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. princeton.edu While less critical for a flexible molecule like this, it can confirm spatial proximities, such as between the aromatic protons and the adjacent methylene protons of the valerate chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. nih.gov This is a definitive method for confirming the identity of a compound. The instrument is calibrated to a high resolution, enabling it to distinguish between ions with the same nominal mass but different elemental compositions. nih.gov

For this compound, HRMS would be used to confirm its elemental formula, C₁₃H₁₅IO₃. The experimentally measured mass would be compared to the theoretically calculated exact mass.

Table 3: HRMS Data for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) | Found Mass (m/z) |

| [M+H]⁺ | C₁₃H₁₆IO₃⁺ | 347.0087 | (Experimental Value) |

| [M+Na]⁺ | C₁₃H₁₅INaO₃⁺ | 368.9907 | (Experimental Value) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing relatively polar, and thermally fragile molecules. ecut.edu.cn It typically generates pseudomolecular ions, such as the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺, with minimal fragmentation. chemrxiv.orggre.ac.uk This allows for the clear determination of the molecular weight of the analyte. The ESI source ionizes the sample solution, and the resulting ions are transferred into the mass spectrometer for analysis. mdpi.com

When analyzing this compound by ESI-MS in positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule at an m/z of approximately 347.0. Another common adduct, the sodiated molecule, would appear at an m/z of approximately 369.0. The high abundance of these pseudomolecular ions confirms the molecular weight of the parent compound.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) for Product Analysis

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including synthetic organic compounds like this compound. This method allows for the determination of the molecular weight of the analyte with high accuracy, which is crucial for confirming the identity of the synthesized product.

In a typical MALDI-TOF MS analysis of this compound, the analyte is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA). mdpi.com The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, primarily as singly charged ions. The time it takes for these ions to travel through the flight tube to the detector is proportional to their mass-to-charge ratio (m/z), allowing for precise mass determination.

For this compound (C13H15IO3), the expected monoisotopic mass is approximately 346.0066 g/mol . The MALDI-TOF MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 347.0144 and potentially adducts with sodium [M+Na]⁺ at m/z 369.0043 or potassium [M+K]⁺ at m/z 384.9783. The high resolution of TOF analyzers allows for the confirmation of the elemental composition of the product through the accurate mass measurement. The presence of iodine would be further confirmed by its characteristic isotopic pattern.

| Ion Species | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 346.0066 | Molecular Ion |

| [M+H]⁺ | 347.0144 | Protonated Molecule |

| [M+Na]⁺ | 369.0043 | Sodium Adduct |

| [M+K]⁺ | 384.9783 | Potassium Adduct |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for the identification of functional groups within a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups. A strong, sharp absorption band is anticipated in the range of 1735-1750 cm⁻¹ due to the C=O stretching vibration of the ethyl ester. Another strong band, corresponding to the C=O stretch of the aryl ketone, is expected around 1680-1700 cm⁻¹. The difference in absorption frequency between the two carbonyl groups is due to the conjugation of the ketone with the aromatic ring.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and valerate moieties will be observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the ester group will likely produce strong bands in the 1000-1300 cm⁻¹ range. The presence of the para-substituted iodophenyl group should give rise to characteristic C-H out-of-plane bending vibrations in the 800-850 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to be dominated by bands from the aromatic ring and the C=O groups. Aromatic C=C stretching vibrations should produce strong peaks in the 1580-1610 cm⁻¹ region. The symmetric stretching of the C=O groups may also be visible. The C-I bond is expected to give a relatively strong Raman signal at a low wavenumber, providing clear evidence for the presence of iodine in the structure.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 | 2850-3000 |

| C=O (Ester) | Stretching | 1735-1750 (Strong) | 1735-1750 (Weak) |

| C=O (Ketone) | Stretching | 1680-1700 (Strong) | 1680-1700 (Moderate) |

| Aromatic C=C | Stretching | 1580-1610 (Moderate) | 1580-1610 (Strong) |

| C-O (Ester) | Stretching | 1000-1300 (Strong) | 1000-1300 (Weak) |

| Aromatic C-H | Out-of-plane Bending | 800-850 (Strong) | - |

| C-I | Stretching | 500-600 | 500-600 (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the iodophenyl ketone chromophore.

The presence of the aromatic ring and the carbonyl group, which are conjugated, will lead to π → π* and n → π* electronic transitions. The π → π* transitions are typically of high intensity (large molar absorptivity, ε) and are expected to occur at shorter wavelengths. For the iodophenyl ketone moiety, a strong absorption band, likely below 280 nm, corresponding to the π → π* transition of the aromatic system is anticipated.

The n → π* transition of the carbonyl group is symmetry-forbidden and therefore of much lower intensity. This absorption band is expected to appear at a longer wavelength, typically in the range of 300-330 nm. The presence of the iodine atom, a heavy halogen, may also influence the electronic transitions through spin-orbit coupling, which could potentially enhance the intensity of forbidden transitions. The solvent used for the analysis can also affect the position of the absorption maxima (λmax), with polar solvents often causing a blue shift (hypsochromic shift) of the n → π* transition.

| Electronic Transition | Predicted λmax (nm) | Expected Molar Absorptivity (ε) | Chromophore |

|---|---|---|---|

| π → π | < 280 | High | Iodophenyl ketone |

| n → π | 300-330 | Low | Carbonyl group |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the behavior of "Ethyl 5-(4-iodophenyl)-5-oxovalerate". These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of the molecule. For a molecule of this complexity, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would offer a good balance between accuracy and computational cost for geometry optimization and property calculations.

The electronic character of "this compound" is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

| Parameter | Conceptual Description for this compound | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; expected to be relatively high due to the electron-donating nature of the iodine and the phenyl ring. | Relates to the ionization potential and the molecule's ability to act as an electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; expected to be relatively low due to the electron-withdrawing keto and ester groups. | Relates to the electron affinity and the molecule's ability to act as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A smaller gap indicates higher chemical reactivity, lower kinetic stability, and a red shift in the UV-Vis spectrum. |

The flexibility of the valerate (B167501) chain in "this compound" allows for multiple conformations. Conformational analysis using quantum chemical methods can identify the most stable (lowest energy) three-dimensional structures and the energy barriers for rotation around single bonds. This is crucial as the molecule's conformation can significantly impact its physical properties and biological activity.

For "this compound", key dihedral angles to consider would be those around the C-C bonds of the valerate chain and the rotation of the ethyl group. A potential energy surface scan can be performed by systematically varying these dihedral angles to locate energy minima (stable conformers) and transition states. It is anticipated that the extended chain conformations would be among the more stable structures to minimize steric hindrance.

Theoretical vibrational frequencies can be calculated using quantum chemistry methods. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of "this compound". By comparing the predicted spectrum with the experimental one, a detailed assignment of the vibrational modes to specific functional groups and bond movements (stretching, bending, etc.) can be achieved. DFT calculations are known to be a reliable tool for this purpose, although a scaling factor is often applied to the calculated frequencies to better match experimental values due to the neglect of anharmonicity and other approximations in the theoretical model.

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Description |

| C=O (ketone) stretch | 1680 - 1700 | Stretching of the carbonyl group in the aromatic ketone. |

| C=O (ester) stretch | 1730 - 1750 | Stretching of the carbonyl group in the ethyl ester. |

| C-O (ester) stretch | 1100 - 1300 | Stretching of the carbon-oxygen single bonds in the ester group. |

| C-I stretch | 500 - 600 | Stretching of the carbon-iodine bond. |

| Aromatic C-H stretch | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the phenyl ring. |

| Aliphatic C-H stretch | 2850 - 3000 | Stretching of the carbon-hydrogen bonds in the ethyl and valerate chains. |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of "this compound" over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in a simulated environment (e.g., in a solvent).

For "this compound", MD simulations would be particularly useful for understanding the flexibility of the valerate chain and how it interacts with its surroundings. These simulations can reveal the preferred conformations in different solvents, the timescale of conformational changes, and the formation of intramolecular or intermolecular hydrogen bonds if applicable in a protic solvent. This information is valuable for predicting how the molecule might behave in a biological system or in solution.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can be employed to elucidate the mechanism of chemical reactions involving "this compound", such as its synthesis. A likely synthetic route is the Friedel-Crafts acylation of iodobenzene (B50100) with ethyl 5-chloro-5-oxovalerate. DFT calculations can be used to model the reaction pathway, identifying the structures of reactants, intermediates, transition states, and products. semanticscholar.orgresearchgate.netnih.gov

The characterization of transition states is a key outcome of such studies. A transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the bond-making and bond-breaking processes. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. For the Friedel-Crafts acylation, modeling would likely involve the formation of an acylium ion intermediate and its subsequent electrophilic attack on the iodobenzene ring. mdpi.com

Prediction of Spectroscopic Parameters

In addition to vibrational spectra, quantum chemical calculations can predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts (1H, 13C) and UV-Visible absorption wavelengths. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for predicting NMR chemical shifts with good accuracy. nih.gov These predictions are invaluable for confirming the structure of "this compound" and for assigning the signals in experimental NMR spectra. nih.govbeilstein-journals.org

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Visible range. This allows for the interpretation of the experimental UV-Vis spectrum in terms of the specific molecular orbitals involved in the electronic excitations.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Pathways

The advancement of organic synthesis is intrinsically linked to the development of efficient and sustainable methods for constructing complex molecules. For Ethyl 5-(4-iodophenyl)-5-oxovalerate, future research could focus on moving beyond traditional synthetic approaches towards more innovative and streamlined pathways.

One promising avenue lies in the application of modern cross-coupling technologies. The carbon-iodine bond is a highly valuable handle for transition-metal-catalyzed reactions. Future synthetic strategies could leverage catalysts, such as those based on palladium or copper, to forge new carbon-carbon and carbon-heteroatom bonds at the 4-position of the phenyl ring. This would allow for the late-stage functionalization of the molecule, providing rapid access to a diverse library of derivatives.

Furthermore, the exploration of C-H activation methodologies presents an exciting frontier. hilarispublisher.com Directing-group-assisted C-H functionalization of the aromatic ring or even the aliphatic chain could offer novel disconnections and more atom-economical synthetic routes. The development of chemoselective catalytic systems that can differentiate between the various C-H bonds in the molecule will be a key challenge and a significant achievement.

The principles of green chemistry will undoubtedly guide the development of future synthetic protocols. This includes the use of more environmentally benign solvents, the development of catalytic processes to minimize waste, and the exploration of flow chemistry for safer and more scalable production.

Exploration of Unprecedented Reactivity Modes

The unique juxtaposition of an iodoaryl group, a ketone, and an ester within the same molecule opens up possibilities for discovering novel reactivity patterns. The iodoarene moiety, in particular, can be activated to participate in a variety of transformations beyond standard cross-coupling reactions.

Future investigations could explore the use of hypervalent iodine chemistry to mediate unusual transformations. nih.gov The in-situ generation of hypervalent iodine species from the aryl iodide could trigger intramolecular cyclizations or rearrangements, leading to the formation of complex polycyclic structures. The reactivity of such intermediates could be tuned by the choice of reagents and reaction conditions.

The interplay between the different functional groups could also lead to unprecedented reactivity. For instance, the ketone carbonyl could act as an internal coordinating group to direct metal-catalyzed reactions at other sites of the molecule. Alternatively, the enolate of the ketone could participate in intramolecular reactions with the aryl iodide, potentially leading to novel ring-forming cascades.

The development of photoredox catalysis offers another exciting avenue for exploring new reactivity. Visible-light-mediated activation of the carbon-iodine bond could generate aryl radicals, which could then engage in a variety of addition or cyclization reactions, providing access to novel molecular scaffolds. domainex.co.uk

Rational Design and Synthesis of Advanced Analogues with Tunable Properties

The ability to rationally design and synthesize analogues of this compound with tailored properties is a key objective for future research. This will involve a deep understanding of structure-activity relationships and the development of synthetic strategies that allow for precise control over the molecular architecture.

One area of focus will be the systematic modification of the aromatic ring. The introduction of different substituents at various positions of the phenyl group will allow for the fine-tuning of the electronic and steric properties of the molecule. This could be achieved through the use of substituted starting materials or through the late-stage functionalization strategies discussed earlier.

Modification of the aliphatic chain also presents numerous possibilities. The length of the chain, the presence of substituents, and the introduction of heteroatoms could all have a profound impact on the molecule's properties. The development of stereoselective methods for the synthesis of chiral analogues will be particularly important for applications in medicinal chemistry and materials science.

Computational modeling will play a crucial role in the rational design of new analogues. mdpi.com Density functional theory (DFT) calculations and other computational methods can be used to predict the geometric and electronic properties of different analogues, helping to guide synthetic efforts towards molecules with desired characteristics.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for the efficient construction of molecular diversity. nih.govnih.gov The integration of this compound or its precursors into MCRs represents a highly promising area for future research.

The ketone and ester functionalities of the molecule make it an ideal candidate for participation in a variety of MCRs. For example, the ketone could react with an amine and an isocyanide in a Ugi-type reaction, or with an active methylene (B1212753) compound and an aldehyde in a Hantzsch-type reaction. nih.gov The aryl iodide could also be incorporated into MCRs, for instance, through a palladium-catalyzed domino reaction.

The development of novel MCRs that are specifically designed to utilize the unique reactivity of this compound is a particularly exciting prospect. This could involve the design of cascade reactions in which the different functional groups of the molecule react in a sequential and controlled manner. The discovery of such reactions would significantly enhance the synthetic utility of this compound.

The products of these MCRs could serve as scaffolds for the development of new pharmaceuticals, agrochemicals, and functional materials. The ability to rapidly generate large libraries of complex molecules from simple starting materials is a key advantage of this approach.

Deepening Mechanistic Understanding through Synergistic Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is essential for the rational development of new synthetic methods and applications. Future research in this area will rely on a synergistic combination of experimental and computational techniques. nih.gov

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into the intermediates and transition states involved in a given reaction. For example, the mechanism of a palladium-catalyzed cross-coupling reaction involving the aryl iodide could be elucidated by monitoring the reaction progress by NMR spectroscopy and by studying the effect of different ligands and additives on the reaction rate.

Computational chemistry will be an indispensable tool for complementing experimental studies. nih.gov DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. This can help to rationalize experimental observations and to make predictions about the outcome of new reactions.

The combination of experimental and computational approaches will be particularly powerful for understanding complex reaction networks, such as those involved in cascade reactions and MCRs. A detailed mechanistic understanding will not only satisfy fundamental scientific curiosity but will also provide the foundation for the development of more efficient, selective, and sustainable chemical processes.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C13H15IO3 |

| Molecular Weight | 346.16 g/mol |

| CAS Number | 898777-42-9 |

| Appearance | Inquire |

| Purity | Inquire |

Q & A